molecular formula C14H11NO6S B2547403 3-Acetylphenyl 4-nitrobenzene-1-sulfonate CAS No. 55660-67-8

3-Acetylphenyl 4-nitrobenzene-1-sulfonate

Cat. No.: B2547403
CAS No.: 55660-67-8
M. Wt: 321.3
InChI Key: JJBJBXYICZTBGA-UHFFFAOYSA-N
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Description

3-Acetylphenyl 4-nitrobenzene-1-sulfonate is an organic compound that features both acetyl and nitro functional groups attached to a benzene ring, along with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate typically involves a multi-step process:

    Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The sulfonate ester is formed by reacting the acetylated and nitrated benzene derivative with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 4-nitrobenzene-1-sulfonate undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate ester can participate in nucleophilic aromatic substitution reactions, where the sulfonate group is replaced by a nucleophile.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium hydroxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3-Acetylphenyl 4-aminobenzene-1-sulfonate.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Hydrolysis: 3-Acetylphenyl 4-nitrobenzenesulfonic acid and the corresponding alcohol.

Scientific Research Applications

3-Acetylphenyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate involves its reactive functional groups:

    Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

    Acetyl Group: Can undergo nucleophilic addition reactions.

    Sulfonate Ester: Can be hydrolyzed to release sulfonic acid, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

3-Acetylphenyl 4-nitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(3-acetylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-10(16)11-3-2-4-13(9-11)21-22(19,20)14-7-5-12(6-8-14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBJBXYICZTBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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